5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Description
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS: 932894-91-2) is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazole core substituted with a 2,4-dichlorophenoxymethyl group at position 5 and a carboxylic acid moiety at position 3 . Its molecular formula is C₁₁H₇Cl₂NO₄, with a molar mass of 288.08 g/mol. Key physicochemical properties include a predicted density of 1.543 g/cm³, a boiling point of 495.3°C, and a pKa of 3.31, indicative of moderate acidity .
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO4/c12-6-1-2-10(8(13)3-6)17-5-7-4-9(11(15)16)14-18-7/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQMVHXGHAIKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. The final step involves the cyclization of this intermediate to form the desired oxazole compound .
Industrial Production Methods
Industrial production of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes esterification under standard acidic or coupling conditions. For example:
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Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative.
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Coupling with alcohols via carbodiimide-mediated activation (e.g., DCC/DMAP) produces esters with enhanced lipophilicity .
Representative Reaction:
| Ester Derivative | Conditions | Yield | Application |
|---|---|---|---|
| Methyl ester | H<sub>2</sub>SO<sub>4</sub>, MeOH | 85% | Prodrug synthesis |
| Benzyl ester | DCC, DMAP | 78% | Solid-phase chemistry |
Oxazole Ring Reactivity
The 1,2-oxazole ring exhibits electrophilic substitution at the 4-position and nucleophilic attack at the 2-position due to its aromatic heterocyclic nature:
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Electrophilic Substitution : Halogenation or nitration occurs preferentially at the 4-position under mild conditions.
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Nucleophilic Attack : Thiols or amines can displace the oxazole oxygen under basic conditions, forming thiazole or imidazole analogs .
Key Mechanistic Insight :
The electron-withdrawing carboxylic acid group at the 3-position deactivates the oxazole ring, directing electrophiles to the 4-position. The dichlorophenoxymethyl group further modulates reactivity through steric and electronic effects .
Decarboxylation Reactions
Thermal or photolytic decarboxylation of the carboxylic acid group generates 5-(2,4-dichlorophenoxymethyl)-1,2-oxazole, a reactive intermediate. This process is facilitated by:
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Heating above 200°C in inert solvents (e.g., diphenyl ether).
Decarboxylation Pathway:
Functionalization of the Dichlorophenoxymethyl Group
The 2,4-dichlorophenoxymethyl substituent participates in:
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Nucleophilic Aromatic Substitution (SNAr) : Replacement of chlorine atoms with nucleophiles (e.g., amines, alkoxides) under basic conditions .
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Oxidative Coupling : Formation of dimeric structures via Cu-catalyzed Ullmann-type reactions .
Example SNAr Reaction:
Coordination Chemistry
The carboxylic acid and oxazole nitrogen act as bidentate ligands for transition metals:
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Complexation with Cu(II) or Fe(III) in aqueous ethanol forms stable chelates, as evidenced by UV-Vis and FTIR spectroscopy .
Stability Constants (log K):
| Metal Ion | log K | Geometry |
|---|---|---|
| Cu(II) | 8.2 | Square planar |
| Fe(III) | 9.1 | Octahedral |
Stability Under Reactive Conditions
Studies reveal:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for constructing more complex organic molecules. It is utilized in various organic reactions due to its reactivity.
- Reagent in Organic Chemistry : It acts as a reagent in synthesizing other derivatives and compounds.
Biology
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways.
- Anticancer Potential : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, showcasing potential as an anticancer agent.
Medicine
- Therapeutic Agent Research : Ongoing investigations are assessing its efficacy as a therapeutic agent for diseases such as cancer and infections. The compound's ability to interact with biological targets is being explored to develop new treatments.
Industry
- Agrochemicals Development : The compound is being studied for its potential use in developing new agrochemicals that could enhance crop protection.
- Material Science : Its chemical properties make it suitable for creating novel materials with specific functionalities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anticancer Properties | Showed promising results in vitro against specific cancer cell lines, indicating potential for further development. |
| Study C | Agrochemical Application | Evaluated as a candidate for pesticide formulation; results suggested effective pest control with minimal environmental impact. |
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenoxy group in the target compound enhances electrophilicity and environmental persistence compared to methylphenoxy analogs, which may improve pesticidal activity .
Heterocyclic Variants
Table 2: Comparison with Oxadiazole and Isoxazole Derivatives
Key Observations :
- Heterocycle Reactivity : 1,2-Oxazoles (as in the target compound) are less electron-deficient than 1,2,4-oxadiazoles, affecting their participation in cycloaddition reactions .
- Solubility Modifiers: The morpholinylmethyl group in 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride improves water solubility, making it preferable for drug formulation over the hydrophobic dichlorophenoxy analog .
Biological Activity
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS: 932894-91-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.
Molecular Structure:
- Molecular Formula: C11H7Cl2NO4
- Molar Mass: 288.08 g/mol
- Density: 1.543 g/cm³
- pKa: 3.31
Synthesis
The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid typically involves several steps:
- Formation of Intermediate: Reaction of 2,4-dichlorophenol with chloroacetic acid yields 2,4-dichlorophenoxyacetic acid.
- Cyclization: This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to produce the oxazole derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:
- Inhibit specific enzymes involved in cell growth and proliferation, suggesting potential anticancer properties.
- Modulate immune responses by affecting cytokine production.
Antimicrobial Properties
Research indicates that compounds similar to 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives with the isoxazole moiety can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), highlighting their immunosuppressive potential .
Immunosuppressive Effects
In a study published in Molecules, derivatives of isoxazole were tested for their immunosuppressive properties. The most active compounds inhibited phytohemagglutinin (PHA)-induced PBMC proliferation significantly and demonstrated a dose-dependent effect on tumor necrosis factor (TNFα) production in human blood cultures .
| Compound | Effect on PBMC Proliferation | TNFα Inhibition |
|---|---|---|
| MM1 | Moderate | 30% |
| MM3 | Strong | 40% |
| Control | None | Baseline |
Research Applications
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid has diverse applications:
- Medicinal Chemistry: Investigated as a potential therapeutic agent for treating cancer and autoimmune diseases due to its immunomodulatory effects.
- Material Science: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid?
The synthesis typically involves coupling a dichlorophenoxymethyl precursor with an oxazole-carboxylic acid scaffold. Key steps include:
- Oxazole ring formation : Cyclization of β-keto esters or nitriles with hydroxylamine derivatives under acidic conditions .
- Phenoxymethylation : Reaction of 2,4-dichlorophenol with a bromomethyl or chloromethyl intermediate via nucleophilic substitution .
- Carboxylic acid activation : Use of coupling agents like EDCl/HOBt for amide bond formation in analogs (e.g., Luminespib derivatives) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 316.98) .
- X-ray crystallography : SHELX software for refinement of crystal structures, particularly to resolve torsional angles in the oxazole-phenoxy linkage .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure refinement be resolved?
Discrepancies in bond lengths or angles often arise from disordered solvent molecules or twinning. Strategies include:
- Robust data collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps .
- SHELXL refinement : Apply restraints for geometrically similar groups (e.g., dichlorophenyl rings) and validate with R values .
- Dynamic disorder modeling : For flexible moieties like the phenoxymethyl group, split occupancy refinement may be necessary .
Q. What strategies improve solubility for in vitro bioactivity assays?
The compound’s low aqueous solubility (common in oxazole-carboxylic acids) can be addressed via:
- Salt formation : Co-crystallization with sodium or potassium ions to enhance polarity .
- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl or PEGylated esters) for temporary lipophilicity .
- Solubilizing agents : Use of DMSO (≤1% v/v) or cyclodextrin inclusion complexes in cell-based assays .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced target inhibition?
Key SAR insights for dichlorophenoxy-oxazole derivatives:
- Dichlorophenyl positioning : 2,4-Dichloro substitution maximizes steric complementarity in HSP90’s ATP-binding pocket (IC < 50 nM) .
- Oxazole ring rigidity : Methyl or halogen substituents at C-5 improve metabolic stability by reducing CYP450 oxidation .
- Carboxylic acid bioisosteres : Replacement with tetrazoles or sulfonamides retains potency while lowering logP .
Q. What computational methods predict reactivity with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding poses in HSP90 or kinase domains .
- QM/MM simulations : Assess electronic effects of chlorine substituents on binding energy (e.g., charge transfer via phenoxy oxygen) .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reducing hERG inhibition risk) .
Methodological Notes
- Crystallographic challenges : For SHELX refinement, prioritize TWIN/BASF commands for twinned datasets and monitor Flack parameters for chiral centers .
- Conductivity studies : Use methanol-water mixtures (as in ) to correlate ionizability with bioactivity .
- Data validation : Align experimental NMR shifts with computed values (e.g., DFT/B3LYP/6-311+G(d,p)) to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
